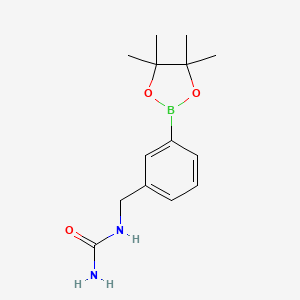
3-(4-fluorobenzamido)-5-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorobenzamido)-5-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as 'compound X' and has been synthesized using various methods. The purpose of
Scientific Research Applications
Antimicrobial Activity
One area of research focuses on the antimicrobial properties of compounds synthesized from similar structures. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This study highlights the potential of such compounds to exhibit significant antimicrobial effects, suggesting a possible application of "3-(4-fluorobenzamido)-5-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide" in developing new antimicrobial agents (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009).
Synthesis of Novel Compounds
Research by Asahina et al. (2008) on the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives demonstrates the process of creating new compounds with enhanced antibacterial activity against resistant strains. This type of research is crucial for the development of new therapeutic agents, providing insights into how "this compound" might be used to synthesize new drugs with specific antibacterial properties (Asahina, Y., Takei, M., Kimura, T., & Fukuda, Y., 2008).
Chemical Properties and Mechanisms
Studies also explore the chemical properties and synthesis mechanisms of related compounds, which can shed light on the utility of "this compound" in research and development. For instance, the work of Mukaiyama et al. (1976) on the synthesis of carboxamides using betaine as an effective acid captor provides a method that could be applied in the synthesis and modification of related compounds, enhancing understanding of their chemical behaviors and potential applications (Mukaiyama, T., Aikawa, Y., & Kobayashi, S., 1976).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is significant in signal transduction pathways and can affect cellular functions such as cell division, growth, and death .
Mode of Action
It’s hypothesized that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to changes in the conformation of the target proteins, potentially altering their function .
Biochemical Pathways
Given the potential target of tyrosine kinases, it could impact various signal transduction pathways within the cell . The downstream effects of these changes could include alterations in cell growth, division, and death .
Result of Action
If the compound does indeed inhibit tyrosine kinases, it could potentially disrupt the normal signaling pathways within the cell, leading to changes in cellular functions such as growth, division, and death .
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-5-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c1-14-4-9-19-18(11-14)20(28-22(29)16-5-7-17(24)8-6-16)21(27-19)23(30)26-13-15-3-2-10-25-12-15/h2-12,27H,13H2,1H3,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPUVVSFUCLKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2766889.png)
![(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2766890.png)





![2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766899.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2766901.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2766905.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2766908.png)
